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(6-Phenoxypyridin-3-yl)boronic

acid

Cat. No.: B595199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) for

the compound (6-Phenoxypyridin-3-yl)boronic acid. Due to the limited availability of

published spectra for this specific molecule, this guide presents expected data based on the

analysis of its chemical structure and comparison with similar arylboronic acids. Detailed

experimental protocols for acquiring such data are also provided.

Chemical Structure
(6-Phenoxypyridin-3-yl)boronic acid is an organic compound with the chemical formula

C₁₁H₁₀BNO₃. Its structure consists of a pyridine ring substituted with a phenoxy group at the 6-

position and a boronic acid group at the 3-position.

Caption: Chemical structure of (6-Phenoxypyridin-3-yl)boronic acid.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from NMR, IR, and Mass

Spectrometry analysis of (6-Phenoxypyridin-3-yl)boronic acid.
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Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Type

Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

Pyridine-H2 8.5 - 8.7 145 - 150

Pyridine-H4 7.9 - 8.1 135 - 140

Pyridine-H5 7.2 - 7.4 120 - 125

Phenoxy-H (ortho) 7.1 - 7.3 120 - 125

Phenoxy-H (meta) 7.4 - 7.6 128 - 132

Phenoxy-H (para) 7.2 - 7.4 125 - 128

B(OH)₂ 8.0 - 8.5 (broad) -

Pyridine-C3 (C-B) - 130 - 135

Pyridine-C6 (C-O) - 160 - 165

Phenoxy-C (C-O) - 155 - 160

Note: Predicted values are based on typical ranges for similar functional groups and may vary

depending on the solvent and other experimental conditions.

Table 2: Expected IR Absorption Bands
Functional Group

Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (boronic acid) 3200 - 3600 Strong, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=C and C=N stretch

(aromatic)
1400 - 1600 Medium to Strong

B-O stretch 1310 - 1380 Strong

C-O-C stretch (ether) 1200 - 1260 Strong

B-C stretch 1000 - 1100 Medium
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Table 3: Expected Mass Spectrometry Data
Ion Type Expected m/z Ratio Notes

[M+H]⁺ 216.08 Protonated molecule

[M+Na]⁺ 238.06 Sodium adduct

[M-H]⁻ 214.07 Deprotonated molecule

[M+CH₃OH-H₂O]⁺ 230.09 Methanol adduct (in methanol)

Note: The exact mass of (6-Phenoxypyridin-3-yl)boronic acid (C₁₁H₁₀BNO₃) is 215.0754 Da.

Observed m/z values may vary slightly depending on the instrument and ionization method.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of (6-Phenoxypyridin-3-yl)boronic
acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.

Protocol:

Sample Preparation: Dissolve 5-10 mg of (6-Phenoxypyridin-3-yl)boronic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). To

overcome potential oligomerization and peak broadening, which is common for boronic

acids, using a coordinating solvent like DMSO-d₆ or Methanol-d₄ is recommended.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds.
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¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be

necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220

ppm and a longer relaxation delay.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument. Record

the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is analyzed to identify the characteristic absorption bands of the functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol (Electrospray Ionization - ESI):
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in both positive and negative ion modes.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (e.g.,

[M+H]⁺ or [M-H]⁻) and any significant fragment ions. The formation of adducts with solvents

or salts is also common.[1][2][3]

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of

(6-Phenoxypyridin-3-yl)boronic acid.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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